Scalable High-Yield Synthesis
The synthesis of Benzyl (2,4-difluorophenyl)carbamate from 2,4-difluoroaniline and benzyl chloroformate is a robust and high-yielding process. In a reported procedure, the reaction proceeded smoothly at room temperature to afford the desired product in a 93% yield after a simple aqueous workup, requiring no further purification . This high yield is a key differentiator for process chemists seeking an efficient and scalable route to this building block.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Synthesis of analogous tert-Butyl (2,4-difluorophenyl)carbamate (CAS 701269-21-8) from di-tert-butyl dicarbonate, which can require purification and often results in yields ranging from 70-85% under similar conditions. |
| Quantified Difference | The reported yield for the target compound is 8-23% higher than the typical range for the analogous Boc-protected synthesis. |
| Conditions | Reaction of 2,4-difluoroaniline with benzyl chloroformate in dichloromethane with pyridine at room temperature for 16h . |
Why This Matters
Higher synthetic yield directly translates to lower cost of goods, reduced waste, and improved process mass intensity for large-scale procurement and manufacturing.
